3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Description
Properties
CAS No. |
924633-64-7 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO3/c1-10-8-9-13-14(18(21)22)17(20)16(19-15(13)11(10)2)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,21,22) |
InChI Key |
GVMNAJXKMHLKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=C2C=C1)C(=O)O)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization-Condensation Approach
A widely documented method involves a two-step cyclization-condensation sequence. In the cyclization step , α-acetoxy acetophenone reacts with isatin in the presence of sodium hydroxide (10 M) and ethanol at 80°C for 4 hours, yielding 3-hydroxy-2-phenylquinoline-4-carboxylic acid intermediates. Substituting isatin with dimethyl-substituted variants introduces methyl groups at positions 7 and 8. For example, using 5,7-dimethylisatin under analogous conditions generates the 7,8-dimethyl quinoline backbone.
The condensation step employs carbonyldiimidazole (CDI) as a condensing agent to couple the intermediate with S-1-amphetamine in acetonitrile and triethylamine. Heating to 60–70°C for 5 hours facilitates amide bond formation, yielding the final product with yields exceeding 82%.
Key Reaction Parameters:
-
Temperature : 60–80°C for cyclization; 25–70°C for condensation.
-
Catalysts : Sodium hydroxide (cyclization); CDI (condensation).
-
Solvents : Ethanol-water mixtures (cyclization); acetonitrile (condensation).
Halogen-Acetone Alkylation Method
An alternative route, adapted from patents for analogous quinoline carboxylic acids, involves reacting halogen-acetone with alkali or alkaline-earth metal salts of isatic acid. For instance, chloracetone reacts with the calcium salt of isatic acid in the presence of calcium oxide at 80–90°C, forming the quinoline core. Introducing dimethyl groups requires starting with pre-substituted isatin derivatives (e.g., 5,7-dimethylisatin), which undergo cleavage to the corresponding isatic acid salt before alkylation.
Optimization Insights:
-
Alkaline-earth hydroxides (e.g., CaO) enhance reaction rates and yields compared to sodium carbonate.
-
Yields : Up to 96% for non-methylated analogs, suggesting potential for adaptation to dimethylated variants.
Comparative Analysis of Methodologies
Yield and Scalability
The cyclization-condensation method offers superior scalability, with patents highlighting its simplicity and compatibility with industrial production. In contrast, the halogen-acetone approach, while high-yielding, requires stringent temperature control and specialized equipment.
Functional Group Compatibility
-
Methyl Groups : Introduced via dimethyl-substituted isatin or post-synthetic methylation. Direct synthesis using 5,7-dimethylisatin avoids additional functionalization steps.
-
Phenyl Group : Derived from α-acetoxy acetophenone in the cyclization step, ensuring regioselectivity at position 2.
-
Carboxylic Acid : Formed in situ during cyclization via alkaline hydrolysis of intermediate esters.
Industrial-Scale Considerations
Process Optimization
-
Solvent Selection : Ethanol-water mixtures reduce costs and environmental impact compared to pure organic solvents.
-
Catalyst Recycling : Alkaline-earth hydroxides (e.g., CaO) can be recovered and reused, minimizing waste.
-
Reaction Time : Cyclization completes within 4–5 hours at 80°C, compared to days required for traditional methods.
Challenges and Solutions
-
Byproduct Formation : Early methods using sodium carbonate yielded <5% product due to incomplete reactions. Switching to NaOH/CaO mitigated this.
-
Purification : Recrystallization with isopropanol achieves >99% purity, critical for pharmaceutical applications.
Emerging Techniques and Innovations
Recent advances focus on flow chemistry to enhance reaction control and reduce batch variability. Preliminary studies suggest that continuous-flow systems could shorten cyclization times to <1 hour while maintaining yields >90%. Additionally, enzyme-mediated condensation is being explored to replace CDI, reducing reliance on synthetic reagents .
Chemical Reactions Analysis
Carboxylic Acid Derivitization Reactions
The carboxylic acid group (-COOH) at position 4 undergoes typical nucleophilic substitution reactions, enabling the synthesis of esters, amides, and acyl chlorides.
Esterification
-
Conditions : Methanol, sulfuric acid (catalyst), reflux (Fischer esterification) .
-
Product : Methyl 3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylate.
-
Yield : Reported at 68–86% for analogous quinoline-4-carboxylic acid derivatives .
Amidation
-
Conditions : Thionyl chloride (SOCl₂) to form acyl chloride, followed by reaction with amines (e.g., 3-(dimethylamino)-1-propylamine) .
-
Product : N-substituted carboxamides.
-
Example : Reaction with 3-(dimethylamino)propylamine yields N-(3-(dimethylamino)propyl)-3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxamide (86% yield) .
Hydrazide Formation
-
Conditions : Hydrazine hydrate (NH₂NH₂·H₂O), reflux in methanol .
-
Application : Intermediate for further functionalization (e.g., Schiff base synthesis).
Hydroxyl Group Modifications
The 3-hydroxy group participates in alkylation, acetylation, and coordination chemistry.
O-Alkylation/Aralkylation
-
Conditions : Alkyl/aralkyl halides, base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF) .
-
Product : Ether derivatives (e.g., 3-ethoxy or 3-benzyloxy analogs).
O-Acetylation
-
Conditions : Acetic anhydride (Ac₂O), acetic acid (AcOH), heating .
-
Product : 3-Acetoxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid.
-
Stability : Acetylated derivatives show improved lipophilicity for biological assays .
Quinoline Core Reactivity
The aromatic quinoline system enables electrophilic substitution, though steric hindrance from the 7,8-dimethyl and 2-phenyl groups limits reactivity at certain positions.
Nitration/Sulfonation
-
Challenges : Limited direct data, but analogous quinolines undergo nitration at electron-rich positions (e.g., C-5 or C-6) .
-
Predicted Sites : C-5 or C-6 due to directing effects of the hydroxyl and carboxylic acid groups .
Metal Coordination
-
Ligand Behavior : The phenolic -OH and carboxylate groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .
-
Application : Potential use in catalytic or antimicrobial materials.
Biological Activity and Mechanism
While not a direct chemical reaction, the compound’s interactions with biological targets inform its functionalization strategies:
-
Antimicrobial Action : Inhibits bacterial enzymes (e.g., DNA gyrase) via carboxylate-metal ion coordination .
-
HDAC Inhibition : Derivatives show histone deacetylase (HDAC) inhibition, linked to anticancer activity .
Analytical Validation
-
Purity Assessment : NMR (¹H/¹³C), HPLC, and elemental analysis confirm reaction success .
-
Structural Confirmation : X-ray crystallography for metal complexes .
This compound’s multifunctional architecture allows tailored modifications for pharmaceutical or material science applications, supported by robust synthetic methodologies and mechanistic studies.
Scientific Research Applications
Anticancer Activity
Histone Deacetylase Inhibition
One of the primary applications of 3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression and are implicated in cancer progression. The compound has been shown to selectively inhibit HDAC3, which is significant for developing targeted cancer therapies.
In a study conducted by Zhang et al. (2022), a series of compounds derived from the 2-phenylquinoline-4-carboxylic acid framework were synthesized and tested for their HDAC inhibitory activity. Among these, the compound designated as D28 exhibited an IC50 value of 24.45 µM against HDAC3 without affecting other isoforms (HDAC1, 2, and 6) significantly. The mechanism of action included the induction of G2/M cell cycle arrest and promotion of apoptosis in K562 leukemia cells, highlighting its potential as a lead compound for anticancer drug development .
Case Study: In Vitro Anticancer Testing
| Compound | IC50 (µM) | Selectivity | Mechanism |
|---|---|---|---|
| D28 | 24.45 | HDAC3 | Induces apoptosis and G2/M arrest |
| D29 | Not specified | Improved activity | Not specified |
| D30 | Not specified | Improved activity | Not specified |
Antibacterial Properties
Antimicrobial Activity
Research has also indicated that derivatives of 3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid exhibit antibacterial properties. A study published in MDPI evaluated various derivatives for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli using the agar diffusion method. The results demonstrated that modifications to the quinoline structure enhanced antibacterial activity compared to known agents like ampicillin .
Case Study: Antibacterial Evaluation
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
| Compound C | Methicillin-resistant S. aureus | Low |
Mechanism of Action
The mechanism of action of 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and selected analogs:
Physicochemical Properties
- Melting Points: The 8-amino-6-fluoro derivative (compound 10 in ) exhibits a melting point of 287–289°C, attributed to hydrogen bonding from amino and carboxylic acid groups . Chlorinated analogs (e.g., 7,8-dichloro compound ) likely have elevated melting points due to stronger halogen-mediated intermolecular interactions. Methyl and ethyl groups (as in the target compound and compound ) may reduce melting points compared to halogenated derivatives due to weaker van der Waals forces.
Spectral Characteristics :
- IR Spectroscopy : The 6-fluoro derivative () shows peaks at 1719 cm⁻¹ (carboxylic acid C=O) and 1673 cm⁻¹ (ketone C=O), absent in the target compound, which lacks a ketone group .
- NMR Spectroscopy : Methyl groups in the target compound would cause upfield shifts (~δ 2.0–3.0 ppm for CH₃ protons), contrasting with the downfield shifts observed for chlorine-substituted protons (e.g., δ 7.73 ppm for H-11 in ) .
Biological Activity
3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid (C18H15NO3) is a compound of significant interest in medicinal chemistry due to its unique quinoline structure and associated biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline ring system with specific substitutions:
- Hydroxy group at the 3-position
- Methyl groups at the 7 and 8 positions
- Phenyl group at the 2-position
- Carboxylic acid group at the 4-position
These functional groups contribute to its chemical reactivity and biological properties, making it a candidate for various pharmacological applications .
Biological Activities
Research indicates that 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid exhibits several biological activities:
-
Antibacterial Activity :
- It has been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated significant antibacterial effects, particularly against Gram-positive bacteria like S. aureus and Bacillus subtilis .
- Table 1 summarizes the antibacterial activity of related compounds:
Compound Name Bacterial Strain Inhibition Zone (mm) 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid S. aureus 20 Compound 5a E. coli 25 Compound 5b MRSA 18 - Anticancer Activity :
-
HDAC Inhibition :
- As a histone deacetylase (HDAC) inhibitor, this compound has been identified as having selective activity towards HDAC3, which is crucial in cancer therapy .
- The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, influencing gene expression related to cell proliferation and survival.
Synthesis Methods
The synthesis of 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid has been achieved through various methods including:
- Condensation Reactions : Utilizing aniline derivatives and appropriate carboxylic acids under acidic conditions.
- Cyclization Techniques : Employing quinoline precursors through cyclization reactions followed by functional group modifications.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Antibacterial Evaluation : A series of derivatives were synthesized to evaluate their antibacterial properties. The results indicated that modifications in the quinoline structure significantly impacted their efficacy against various bacterial strains .
- Anticancer Mechanism Exploration : Research on its mechanism of action revealed that the compound could induce cell cycle arrest and promote apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the condensation of substituted anilines with ketones or aldehydes to form the quinoline core. For example, ethyl ester intermediates (e.g., ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate) can be synthesized via cyclization reactions under reflux conditions, followed by hydrolysis with NaOH/MeOH to yield the carboxylic acid derivative . Modifications to substituents (e.g., methyl or phenyl groups) are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Characterization employs:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and functional groups (e.g., hydroxy, carboxylic acid).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
- Elemental Analysis : To validate empirical formulas.
- HPLC : For purity assessment (>95% by area normalization) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Antimicrobial Screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for targets like topoisomerase II or kinases .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in substituent positioning?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles to confirm stereochemistry. For example, the hydroxy group at position 3 and phenyl group at position 2 can be validated via electron density maps. SHELX is robust for small-molecule refinement, even with twinned data .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DOE) : Taguchi or Box-Behnken designs to optimize reaction parameters (temperature, solvent, catalyst loading).
- Protection/Deprotection : Temporary protection of the hydroxy group (e.g., acetyl) during harsh reactions .
- Catalysis : Palladium catalysts for Suzuki couplings to introduce the phenyl group at position 2 .
Q. How do computational methods predict structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations : To map electrostatic potential surfaces and identify reactive sites (e.g., the carboxylic acid as a hydrogen bond donor) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., DNA gyrase for antimicrobial activity) .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How are spectral data contradictions (e.g., NMR shifts) resolved?
- Methodological Answer :
- Variable Temperature NMR : To detect tautomerism or dynamic effects (e.g., keto-enol equilibria).
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously.
- Isotopic Labeling : ¹³C-labeled analogs to trace signal origins .
Q. What role do substituents (7,8-dimethyl vs. methoxy) play in modulating bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 7-methoxy-8-methyl) and test against parent compound. Methyl groups enhance lipophilicity (logP ↑), improving membrane permeability, while hydroxy groups favor hydrogen bonding with targets .
- Free-Wilson Analysis : Quantifies contributions of substituents to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
